(3-氯吡啶-2-基)甲胺

描述

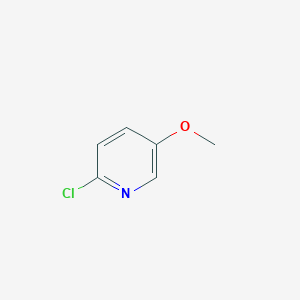

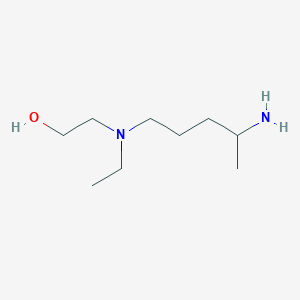

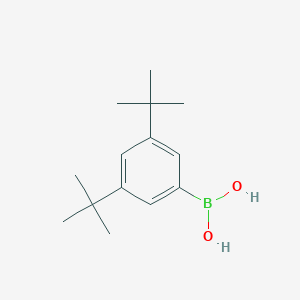

The compound (3-Chloropyridin-2-yl)methanamine is a chemical derivative of pyridine, a heterocyclic aromatic organic compound. It features a chlorine atom substituted at the third position and an amine group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and can be involved in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the ambient-temperature synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was achieved with an 81% yield through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . Although this does not directly describe the synthesis of (3-Chloropyridin-2-yl)methanamine, it provides insight into the type of reactions that pyridine derivatives can undergo.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often confirmed through spectroscopic methods and X-ray diffraction (XRD) studies. For example, a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was characterized spectroscopically and its crystal structure was confirmed by XRD, crystallizing in the monoclinic space group P21/c . This suggests that similar analytical techniques could be employed to determine the molecular structure of (3-Chloropyridin-2-yl)methanamine.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The literature shows that these compounds can be involved in [1,3]-dipolar cycloaddition reactions, as seen in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold . This indicates that (3-Chloropyridin-2-yl)methanamine could potentially engage in similar cycloaddition reactions, among others, to create diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like (3-Chloropyridin-2-yl)methanamine can be inferred from related compounds. For instance, the crystal and molecular structure analysis of a related compound provided information on cell parameters and exhibited intermolecular hydrogen bonding . These properties are crucial for understanding the reactivity and stability of the compound, as well as its potential applications in various chemical contexts.

科学研究应用

抗惊厥药物合成

3-氨甲基吡啶衍生物的一个应用是合成具有潜在抗惊厥特性的新型席夫碱,其中包括结构类似于(3-氯吡啶-2-基)甲胺的化合物。这些化合物,包括类似于N-(2-氯苄亚甲基)(吡啶-3-基)甲胺的衍生物,已经合成并显示出在各种模型中对抗癫痫发作的保护作用,表现出显著的抗惊厥活性 (Pandey & Srivastava, 2011)。

癌症治疗中的光细胞毒药物

(吡啶-2-基)甲胺衍生物已被用于合成铁(III)配合物,这些配合物在红光中表现出显著的光细胞毒性。这些化合物由于能够产生活性氧化物质并诱导癌细胞凋亡,在无光照的情况下毒性较小,因此在靶向癌症治疗中显示出潜力 (Basu et al., 2014)。

化学反应中的催化剂

与(3-氯吡啶-2-基)甲胺相关的化合物已被用于合成不对称NCN′和PCN钯环状化合物。这些化合物在各种化学反应中作为催化剂,表现出良好的活性和选择性。它们的应用突显了这些化合物在促进复杂化学转化中的多功能性 (Roffe et al., 2016)。

烷烃的羟基化

类似的化学结构已被用于合成二铁(III)配合物,用于选择性羟基化烷烃。这些配合物作为甲烷单加氧酶的功能模型,展示了这类化合物在工业应用中,如烃的羟基化中的潜力 (Sankaralingam & Palaniandavar, 2014)。

环开环聚合催化剂

在另一个应用中,(吡啶-2-基)甲胺衍生物已被用于合成锌(II)配合物,作为环戊内酯的开环聚合的前催化剂。已发现这些配合物倾向于异构聚乳酸,表明它们在聚合物化学领域的实用性 (Kwon et al., 2015)。

增强癌症治疗中的细胞摄取

(吡啶-2-基)甲胺衍生物已被用于与席夫碱合成铁(III)配合物,增强细胞摄取并在癌细胞中显示出显著的光细胞毒性。这些化合物表现出独特的作用机制,涉及在光照下产生活性氧化物质 (Basu et al., 2015)。

安全和危害

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

生化分析

Biochemical Properties

(3-Chloropyridin-2-YL)methanamine is involved in various biochemical reactions. It is a substrate for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction . The nature of these interactions involves the formation of covalent bonds between the (3-Chloropyridin-2-YL)methanamine and other biomolecules.

Cellular Effects

It has been suggested that it may play a role in the regulation of cellular senescence in lung and liver cancer cells .

Molecular Mechanism

It is known to be a selective inhibitor for LOXL2 , an enzyme that facilitates the cross-linking of extracellular matrix (ECM) elements .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

属性

IUPAC Name |

(3-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRZPKGMUJBNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611932 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500305-98-6 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)